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Compound of Interest

Compound Name:

2-Amino-3-[(2-

phenylethyl)sulfanyl]propanoic

acid

CAS No.: 14510-18-0

Cat. No.: B3241004

Get Quote

Executive Summary: The Strategic Role of PEC
(2-Phenylethyl)cysteine (PEC) is a sulfur-containing amino acid derivative, structurally

analogous to the well-characterized garlic compound S-allylcysteine (SAC). While SAC is

celebrated for its chemopreventive and antioxidant properties, PEC serves as a critical

Structure-Activity Relationship (SAR) probe. By replacing the allyl group of SAC with a

phenylethyl moiety, researchers can isolate the effects of hydrophobicity and steric bulk on

cellular uptake, metabolic stability, and biological activity.

Preliminary data, such as that from the Musah Research Lab (2019), indicates that PEC

exhibits distinct biological behavior compared to its more reactive counterparts (e.g.,

carboranyl-cysteine derivatives). Specifically, PEC has shown negligible cytotoxicity in

glioblastoma (U87) models at high concentrations (1 mM), positioning it as an ideal negative

control or a transport substrate rather than a direct cytotoxic agent.
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This guide provides a rigorous, self-validating framework for the preliminary in-vitro

characterization of PEC, focusing on its transport kinetics, metabolic fate (N-acetylation), and

potential subtle immunomodulatory or antioxidant effects.

Physicochemical Profile & Preparation
Before initiating biological assays, the physicochemical integrity of PEC must be established.

Unlike the volatile phenethyl isothiocyanate (PEITC), PEC is a stable thioether.

Property Specification Experimental Implication

Molecular Weight 225.31 g/mol
Use molar concentrations for

all assays (not w/v).

Solubility
Low in water; Soluble in

DMSO/Ethanol

Prepare 100 mM stock in

DMSO; dilute to <0.1% DMSO

in media.

Stability Stable thioether bond (C-S-C)
Resistant to spontaneous

hydrolysis (unlike PEITC).

pKa (approx)

-COOH: ~2.0,

-NH

: ~9.0

Zwitterionic at physiological pH

(7.4).

Preparation Protocol:

Stock Solution: Dissolve PEC in sterile DMSO to a concentration of 100 mM. Vortex until

clear.

Sterilization: Filter through a 0.22

m PTFE membrane (do not use nylon, which may bind hydrophobic compounds).

Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Working Solution: Dilute fresh into pre-warmed culture media immediately before use.
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Core Directive: Cytotoxicity & Viability Profiling
Objective: To definitively establish the non-cytotoxic baseline of PEC across diverse cell lines,

distinguishing it from toxic analogs.

Rationale
PEC is hypothesized to be non-cytotoxic. Any observed toxicity may indicate contamination

(e.g., with PEITC) or specific transporter saturation. We use the SRB (Sulforhodamine B) assay

for its superior linearity over metabolic assays like MTT, which can be confounded by sulfur-

containing compounds affecting mitochondrial reductase activity.

Protocol: High-Throughput SRB Profiling
Materials:

Cell Lines: U87 (Glioblastoma), HepG2 (Liver), HEK293 (Kidney).

Reagents: Trichloroacetic acid (TCA), SRB dye, Tris base.

Workflow:

Seeding: Plate cells at 5,000 cells/well in 96-well plates. Allow attachment for 24h.

Treatment: Treat with PEC at a log-scale gradient: 0, 10, 100, 500, 1000

M.

Positive Control:[1][2] Doxorubicin (1

M).

Negative Control:[1][3] 0.1% DMSO vehicle.

Structural Control: S-Allylcysteine (SAC) at 1 mM.

Incubation: Incubate for 48h and 72h at 37°C, 5% CO

.
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Fixation: Add cold 10% TCA (final concentration) to fix cells in situ for 1h at 4°C.

Staining: Wash 4x with water. Dry. Stain with 0.4% SRB in 1% acetic acid for 30 min.

Quantification: Wash 4x with 1% acetic acid. Solubilize bound dye with 10 mM Tris base.

Read Absorbance at 510 nm.

Data Interpretation:

PEC < 10% inhibition at 1 mM: Confirms non-cytotoxic status (consistent with Musah et al.,

2019).

PEC > 50% inhibition: Investigate potential precipitation or specific transporter inhibition.

Mechanistic Pathway: Transport & Metabolism
Objective: To map the cellular uptake of PEC via System L transporters (LAT1/LAT2) and its

subsequent N-acetylation.

Rationale
As a bulky, hydrophobic amino acid, PEC is a predicted substrate for LAT1 (SLC7A5), a

transporter often overexpressed in cancer. Its metabolic clearance likely involves N-

acetyltransferase (NAT) to form mercapturic acids, similar to the pathway for S-benzyl-L-

cysteine.

Visualization: Proposed Transport & Metabolic Fate
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Caption: Proposed cellular handling of PEC. Uptake is mediated by the large neutral amino

acid transporter (LAT1), followed by intracellular N-acetylation and efflux.

Protocol: Competitive Uptake Assay (LAT1 Specificity)
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Objective: Determine if PEC uptake is inhibited by the LAT1 inhibitor BCH (2-aminobicyclo-

(2,2,1)-heptane-2-carboxylic acid).

Preparation: Use HBSS (Hank's Balanced Salt Solution) free of amino acids.

Substrate: Use [

C]-L-Leucine (1

M) as the tracer substrate for LAT1.

Competition:

Control: [

C]-L-Leucine alone.

+PEC: [

C]-L-Leucine + 1 mM PEC.

+BCH: [

C]-L-Leucine + 1 mM BCH (Positive Control).

Assay: Incubate cells (e.g., HepG2) for 5 minutes at 37°C (initial rate conditions).

Termination: Rapidly wash 3x with ice-cold PBS. Lyse cells with 0.1 M NaOH.

Readout: Liquid Scintillation Counting.

Result: If PEC significantly reduces [

C]-Leucine uptake, it is a LAT1 competitive substrate/inhibitor.

Mechanistic Pathway: Antioxidant Modulation
Objective: To determine if PEC modulates the Glutathione (GSH) pool, either as a precursor or

by inducing Nrf2.
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Rationale
SAC acts as a mild oxidant that triggers a compensatory upregulation of GSH via Nrf2. PEC,

being more hydrophobic, may have different kinetics. We measure the GSH/GSSG ratio and

ROS levels.

Protocol: GSH/GSSG Ratio Quantification
Method: Enzymatic Recycling Assay (DTNB/Reductase).

Treatment: Treat cells with PEC (100-500

M) for 24h.

Lysis: Harvest cells in 5% Sulfosalicylic Acid (SSA) to deproteinize and prevent oxidation.

Freeze-thaw 2x.

Centrifugation: 10,000 x g for 10 min at 4°C. Collect supernatant.

Total GSH: Assay 20

L supernatant + DTNB + NADPH + Glutathione Reductase. Monitor Absorbance at 412 nm.

GSSG Only: Derivatize 100

L supernatant with 2

L 2-vinylpyridine (masks reduced GSH). Incubate 1h. Assay as above.

Calculation: Reduced GSH = Total - (2 x GSSG).

Interpretation: An increase in Total GSH with a stable ratio indicates de novo synthesis (Nrf2

activation). A decrease in ratio indicates oxidative stress.

Data Presentation & Analysis
Summarize all quantitative data in the following format to ensure comparability across

experiments.

Table 1: Summary of PEC In-Vitro Activity (Template)
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Assay
Type

Paramete
r

Control
(DMSO)

PEC (100

M)

PEC (1
mM)

SAC (1
mM)

Interpreta
tion

Viability

(SRB)
% Survival

100

2%

98

3%

95

4%

99

2%

Non-

cytotoxic

Uptake
% Leucine

Uptake

100

5%

85

4%

40

6%

60

5%

LAT1

Competitor

Redox
GSH

(nmol/mg)

25

2

28

3

35

2

40

4%

Mild

Inducer
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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